molecular formula C11H10N2O B13135448 [2,3'-Bipyridin]-6'-ylmethanol

[2,3'-Bipyridin]-6'-ylmethanol

Cat. No.: B13135448
M. Wt: 186.21 g/mol
InChI Key: QJOVVMLSWJHZBW-UHFFFAOYSA-N
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Description

[2,3'-Bipyridin]-6'-ylmethanol is a heterocyclic organic compound featuring two pyridine rings connected at the 2- and 3'-positions, with a hydroxymethyl (-CH2OH) substituent at the 6'-position (Figure 1). This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its bipyridine core allows for coordination with metal ions, while the hydroxymethyl group enhances solubility and provides a site for further functionalization .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(5-pyridin-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-5-4-9(7-13-10)11-3-1-2-6-12-11/h1-7,14H,8H2

InChI Key

QJOVVMLSWJHZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-6’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Another method involves the reduction of a corresponding aldehyde or ketone derivative of bipyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride . This method is advantageous for its simplicity and high yield.

Industrial Production Methods

Industrial production of [2,3’-Bipyridin]-6’-ylmethanol may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-6’-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: [2,3’-Bipyridin]-6’-carboxaldehyde or [2,3’-Bipyridin]-6’-carboxylic acid.

    Reduction: [2,3’-Bipyridin]-6’-ylmethane.

    Substitution: Various substituted bipyridines depending on the electrophile used.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-6’-ylmethanol largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues in Bipyridine Derivatives

Key structural analogues include:

[3,3'-Bipyridin]-6-ylmethanol: Differs in the connectivity of pyridine rings (3,3' vs. 2,3'), altering electronic distribution and steric accessibility .

[2,4'-Bipyridin]-6-ylmethanol: Positional isomerism (4'-linked pyridine) reduces planarity, impacting π-π stacking interactions .

(6-Iodopyridin-2-yl)methanol: A simpler pyridine derivative with an iodine substituent, offering contrasting reactivity due to iodine’s electron-withdrawing effects .

(5,6-Dimethoxypyridin-2-yl)methanol: Methoxy groups enhance electron density, increasing nucleophilicity compared to [2,3'-bipyridin]-6'-ylmethanol .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Applications Reference
[2,3'-Bipyridin]-6'-ylmethanol 2,3'-Bipyridine 6'-CH2OH Metal coordination, drug intermediates
[3,3'-Bipyridin]-6-ylmethanol 3,3'-Bipyridine 6-CH2OH Reduced planarity; CDK inhibitor precursors
(6-Iodopyridin-2-yl)methanol Monopyridine 6-I, 2-CH2OH Radiolabeling, cross-coupling reactions
Perampanel ([2,3'-Bipyridin]-5'-yl derivative) 2,3'-Bipyridine 5'-Cyanophenyl, 6'-one AMPA receptor antagonist (antiepileptic)
Substituent Effects on Reactivity and Bioactivity
  • Hydroxymethyl (-CH2OH) : Enhances water solubility and hydrogen-bonding capacity, critical for pharmacokinetics in drug candidates .
  • Methoxy (-OCH3): In (5,6-dimethoxypyridin-2-yl)methanol, electron-donating groups increase stability under oxidative conditions but reduce electrophilic substitution rates .
  • Iodo (-I): In (6-iodopyridin-2-yl)methanol, the bulky iodine atom facilitates Suzuki-Miyaura coupling but complicates steric interactions in metal complexes .
Pharmacological Activities
  • [2,3'-Bipyridin]-6'-ylmethanol derivatives are intermediates in synthesizing CDK inhibitors (e.g., compound 14a in ), which target HER2-positive breast cancers .
  • Perampanel, a [2,3'-bipyridin]-5'-yl derivative with a cyanophenyl group, exhibits potent AMPA receptor antagonism, highlighting the impact of substituent positioning on receptor binding .

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